molecular formula C16H15N5O2 B11194195 5-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol

5-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol

Cat. No.: B11194195
M. Wt: 309.32 g/mol
InChI Key: PPRKDMVRNHTJPM-UHFFFAOYSA-N
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Description

5-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazino-benzimidazole core with a methoxyphenol moiety, making it a promising candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol typically involves the cyclization of 2-benzimidazolylguanidine with appropriate reactants. One common method includes the reaction of phenylglyoxal hydrate with hydrogen sulfide and/or ammonium acetate in the presence of sodium ethoxide as a basic catalyst . The reaction conditions often involve refluxing in ethanol to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazino-benzimidazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol involves its interaction with specific molecular targets, such as dihydrofolate reductase. By inhibiting this enzyme, the compound can disrupt the synthesis of nucleotides, thereby exerting its anticancer and antimicrobial effects . The molecular pathways involved include the inhibition of folate metabolism, which is crucial for DNA synthesis and cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol stands out due to its methoxyphenol moiety, which enhances its solubility and reactivity. This unique feature allows for more versatile applications in both medicinal and industrial chemistry .

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

5-(2-amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2-methoxyphenol

InChI

InChI=1S/C16H15N5O2/c1-23-13-7-6-9(8-12(13)22)14-19-15(17)20-16-18-10-4-2-3-5-11(10)21(14)16/h2-8,14,22H,1H3,(H3,17,18,19,20)

InChI Key

PPRKDMVRNHTJPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)O

Origin of Product

United States

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